N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine and pyrimidine moiety. Compounds containing piperidine and pyrimidine rings are often significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to changes in cellular function. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
1-(6-chloropyridazin-3-yl)piperidin-4-ol: This compound also contains a piperidine ring but differs in its pyrimidine moiety.
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine: Similar in structure but lacks the dimethylpyrimidin-2-amine group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H24N6 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H24N6/c1-13-9-19-18(20-10-13)23(2)15-4-3-7-24(11-15)17-8-16(14-5-6-14)21-12-22-17/h8-10,12,14-15H,3-7,11H2,1-2H3 |
InChI Key |
LTIDDFZJPRMBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |
Origin of Product |
United States |
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